N-[2-(ethylsulfamoyl)ethyl]-2H-1,3-benzodioxole-5-carboxamide
Description
Properties
IUPAC Name |
N-[2-(ethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5S/c1-2-14-20(16,17)6-5-13-12(15)9-3-4-10-11(7-9)19-8-18-10/h3-4,7,14H,2,5-6,8H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKWJMYXSCBDSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)CCNC(=O)C1=CC2=C(C=C1)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(ethylsulfamoyl)ethyl]-2H-1,3-benzodioxole-5-carboxamide typically involves multiple steps. One common method starts with the preparation of the benzodioxole ring, followed by the introduction of the ethylsulfamoyl group and the carboxamide group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(ethylsulfamoyl)ethyl]-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[2-(ethylsulfamoyl)ethyl]-2H-1,3-benzodioxole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(ethylsulfamoyl)ethyl]-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfamoyl Ethyl Derivatives
lists several benzodioxole carboxamides with sulfamoyl ethyl side chains:
| Compound Name | Substituents on Sulfamoyl Group | CAS Number | Molecular Formula |
|---|---|---|---|
| N-{2-[butyl(ethyl)sulfamoyl]ethyl}-... | Butyl + ethyl | 899740-00-2 | C₁₈H₂₅N₃O₅S |
| N-{2-[benzyl(ethyl)sulfamoyl]ethyl}-... | Benzyl + ethyl | CM1003796 | C₂₀H₂₁N₃O₅S |
| Target Compound | Ethyl | Not provided | C₁₃H₁₆N₂O₅S (estimated) |
Key Differences :
- The absence of a secondary alkyl/aryl group (e.g., butyl) may lower lipophilicity (clogP ~1.5 vs. ~3.0 for butyl derivatives), enhancing aqueous solubility .
Thiazole-Linked Benzodioxole Carboxamides
–3 describes analogs where the benzodioxole carboxamide is attached to thiazole rings:
Comparison :
- The thiazole-linked analogs exhibit tautomerism (enol/keto forms), as seen in ¹H-NMR data for 5bd and 5bb . The target compound’s sulfamoyl ethyl chain lacks this tautomeric behavior, simplifying spectral interpretation.
- Thiazole derivatives show higher yields (75–95%) due to efficient Hantzsch cyclization, whereas sulfamoyl ethyl analogs (e.g., ) may require more complex coupling steps .
Antineoplastic Analogs
Tulmimetostat () is a structurally complex benzodioxole carboxamide with antineoplastic activity:
| Compound | Key Substituents | Therapeutic Use |
|---|---|---|
| Tulmimetostat | Cyclohexyl, methoxyazetidine, methylsulfanyl groups | Antineoplastic |
| Target Compound | Ethylsulfamoyl ethyl chain | Undetermined |
Key Differences :
- Tulmimetostat’s bulky substituents (e.g., cyclohexyl) likely enhance target (e.g., protein) binding but reduce bioavailability. The target compound’s simpler structure may offer better pharmacokinetic profiles .
- Tulmimetostat’s molecular weight (C₂₈H₃₆ClN₃O₅S; MW ~594) is significantly higher than the target compound’s estimated MW (~324), impacting drug-likeness metrics .
Electron-Withdrawing Group Analogs
N-[2-(Trifluoromethyl)phenyl]-2H-1,3-benzodioxole-5-carboxamide ():
Research Implications
- The target compound’s sulfamoyl ethyl chain offers a balance of solubility and synthetic accessibility compared to bulkier or more complex analogs .
- Further studies should explore its biological activity, particularly in contexts where sulfamoyl groups modulate enzyme targets (e.g., carbonic anhydrase) .
Biological Activity
N-[2-(ethylsulfamoyl)ethyl]-2H-1,3-benzodioxole-5-carboxamide is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article delves into the biological properties of this compound, examining its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound features a benzodioxole core, which is known for its diverse biological activities. The structural formula can be represented as follows:
- Chemical Formula : C₁₃H₁₅N₃O₄S
- Molecular Weight : 301.34 g/mol
- IUPAC Name : this compound
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Modulation of Signaling Pathways : It may interact with various signaling pathways, including those related to inflammation and apoptosis.
- Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties, making it a candidate for further investigation in infectious disease contexts.
Biological Activity Data
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Cytotoxicity | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Reduced activity of specific metabolic enzymes |
Case Study 1: Antimicrobial Efficacy
A study conducted on various bacterial strains demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be effective at concentrations as low as 50 µg/mL.
Case Study 2: Cancer Cell Lines
In vitro assays using human cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways. The IC50 values for different cancer types ranged from 20 to 30 µM, indicating a promising therapeutic window for further development.
Research Findings
Recent studies have highlighted the following key findings regarding the biological activity of this compound:
- Anti-inflammatory Properties : The compound showed potential in reducing inflammatory markers in cell culture models.
- Neuroprotective Effects : Preliminary data suggest neuroprotective effects in models of oxidative stress.
- Pharmacokinetics : Initial pharmacokinetic profiling indicates favorable absorption and distribution characteristics.
Q & A
Q. What are the optimal synthetic routes for N-[2-(ethylsulfamoyl)ethyl]-2H-1,3-benzodioxole-5-carboxamide, and how do reaction conditions influence yield?
The synthesis typically involves coupling a benzodioxole-5-carboxylic acid derivative with a sulfamoylethylamine intermediate. Key steps include:
- Amide bond formation : Use of carbodiimide coupling agents (e.g., EDC/HOBt) under inert atmospheres to minimize hydrolysis .
- Sulfamoyl group introduction : Reacting ethylamine with sulfonyl chlorides, followed by purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .
Yield optimization requires strict control of temperature (0–5°C for exothermic steps) and pH (neutral to slightly basic for amine stability). Characterization by ¹H/¹³C NMR and HPLC-MS is critical to confirm purity (>95%) .
Q. How can structural analogs of this compound be designed to enhance solubility without compromising bioactivity?
Modifications to the ethylsulfamoyl or benzodioxole moieties can improve solubility:
- Polar substituents : Introduce hydroxyl or tertiary amine groups on the ethylsulfamoyl chain to increase hydrophilicity.
- Benzodioxole ring substitution : Replace methylenedioxy with methoxy groups to reduce logP while retaining π-π stacking interactions with biological targets .
Computational tools like COMSO-RS or Schrödinger’s QikProp predict solubility and guide analog design .
Advanced Research Questions
Q. What mechanisms explain the compound’s reported anticancer activity, and how do structural features correlate with target selectivity?
The quinazolinone-benzodioxole hybrid structure (analogous to compounds in ) suggests dual mechanisms:
- Enzyme inhibition : The ethylsulfamoyl group may act as a hydrogen-bond donor to kinase ATP-binding pockets (e.g., EGFR or VEGFR2).
- DNA intercalation : The planar benzodioxole moiety could intercalate DNA, as seen in related thiazole derivatives .
Structure-activity relationship (SAR) studies should compare IC₅₀ values against kinase panels and DNA damage markers (e.g., γ-H2AX). Molecular docking (AutoDock Vina) and MD simulations refine binding hypotheses .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., opioid vs. anticancer effects)?
Contradictions arise from structural similarities to U-47700 analogs () and quinazolinone-based anticancer agents (). To clarify:
- Receptor profiling : Use radioligand binding assays (e.g., μ-opioid vs. kinase receptors) to confirm target engagement.
- Metabolite analysis : LC-MS/MS can identify if bioactivation (e.g., CYP450-mediated oxidation) generates off-target metabolites .
- Cell-type specificity : Test activity in cancer (e.g., MCF-7) vs. neuronal (e.g., SH-SY5Y) cell lines under standardized conditions .
Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
- Pharmacokinetics : Administer the compound to Sprague-Dawley rats (IV/PO) and measure plasma concentrations via LC-MS. Key parameters: t₁/₂ , Cmax , and AUC .
- Toxicity : Conduct acute toxicity studies in zebrafish embryos (OECD TG 236) to assess developmental effects. Monitor hepatic enzymes (ALT/AST) and renal biomarkers (creatinine) in rodents .
- Blood-brain barrier (BBB) penetration : Use in situ perfusion models to quantify brain-to-plasma ratios, critical for distinguishing CNS vs. peripheral effects .
Methodological Considerations
Q. What analytical techniques are essential for characterizing stability under physiological conditions?
- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions. Monitor degradation via UPLC-PDA and identify products with HRMS/MS .
- Thermal stability : Use differential scanning calorimetry (DSC) to determine melting points and detect polymorphic transitions .
Q. How can researchers validate target engagement in complex biological systems?
- Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts in lysates treated with the compound .
- CRISPR/Cas9 knockout models : Compare activity in wild-type vs. target gene-knockout cells to establish mechanism specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
